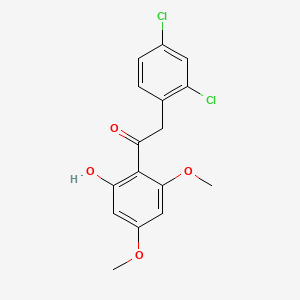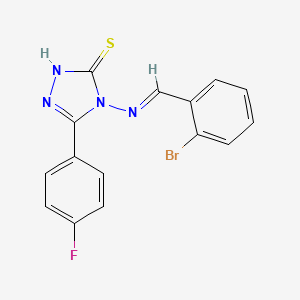![molecular formula C29H36N2O6 B12028637 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028637.png)
3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, benzoyl, and morpholinyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
合成路线和反应条件
3-羟基-5-(4-羟基苯基)-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机反应
工业生产方法
该化合物的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。可能会采用连续流动反应器、自动化合成以及先进的纯化方法,如色谱法和结晶法。
化学反应分析
反应类型
3-羟基-5-(4-羟基苯基)-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮可以发生多种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 苯甲酰基可以被还原成醇。
取代: 吗啉基可以参与亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如胺或硫醇。反应条件,如溶剂选择、温度和催化剂,在决定反应结果方面起着至关重要的作用。
主要产物
这些反应形成的主要产物取决于具体的反应路径和条件。例如,羟基的氧化可能会生成酮,而苯甲酰基的还原可能会生成醇。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 作为探针研究涉及羟基和苯甲酰基的生物过程。
医药: 由于其独特的化学结构,具有潜在的治疗应用。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
3-羟基-5-(4-羟基苯基)-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮的作用机制涉及它与酶、受体或其他生物分子等分子靶标的相互作用。该化合物的官能团可能参与与这些靶标的氢键、疏水相互作用或共价键形成,从而导致特定的生物学效应。
相似化合物的比较
类似化合物
类似的化合物包括其他吡咯-2-酮衍生物,这些衍生物在吡咯环上具有不同的取代基。例如:
- 3-羟基-5-(4-羟基苯基)-4-(4-甲氧基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮
- 3-羟基-5-(4-羟基苯基)-4-(4-乙氧基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮
独特性
3-羟基-5-(4-羟基苯基)-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉基)丙基]-1,5-二氢-2H-吡咯-2-酮的独特性在于它独特的官能团组合,这使得它与其他类似化合物相比具有不同的化学性质和反应性。
属性
分子式 |
C29H36N2O6 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O6/c1-19(2)18-37-23-9-10-24(20(3)17-23)27(33)25-26(21-5-7-22(32)8-6-21)31(29(35)28(25)34)12-4-11-30-13-15-36-16-14-30/h5-10,17,19,26,32-33H,4,11-16,18H2,1-3H3/b27-25+ |
InChI 键 |
AQHSUFQXOUMYOH-IMVLJIQESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)O)/O |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028555.png)


![(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028580.png)
![7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028585.png)


![(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028602.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028621.png)
![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
![2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12028634.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)
